Stizolobate

Descripción

Contextualization as a Natural Product Metabolite

Natural products are chemical compounds produced by living organisms, and they represent a vast source of molecular diversity that has been evolutionarily optimized for biological activity. frontiersin.orgnih.gov These metabolites are often classified as either primary or secondary. Primary metabolites are essential for the survival of the organism, while secondary metabolites, like Stizolobate, are involved in specialized functions, such as defense or signaling. ontosight.ai

Stizolobate is recognized as a natural product metabolite found predominantly in plants of the Stizolobium genus, which includes species like Stizolobium hassjoo (a synonym for Mucuna pruriens). pnas.orgwikipedia.orgtropicalforages.info It is formed as an intermediate in a specific biosynthetic pathway originating from the amino acid L-DOPA. ontosight.airhea-db.org The presence of such unique amino acids underscores the complex and varied metabolic capabilities of plants.

Historical Overview of Discovery and Early Biochemical Investigations

The initial elucidation of the pathway involving Stizolobate occurred in the 1970s through the work of Saito and Komamine. Their research focused on etiolated seedlings of Stizolobium hassjoo. rhea-db.orgqmul.ac.ukgenome.jp They demonstrated that an enzyme system extracted from these seedlings could catalyze the conversion of 3,4-dihydroxy-L-phenylalanine (L-DOPA) into stizolobinic acid and stizolobic acid. rhea-db.orggenome.jp

These early investigations led to the identification and characterization of the enzyme responsible, named stizolobate synthase (EC 1.13.11.29). qmul.ac.ukwikipedia.org This enzyme is an oxidoreductase that acts on L-DOPA, incorporating molecular oxygen to cleave the aromatic ring. qmul.ac.ukwikipedia.org This discovery was a significant step in understanding how plants synthesize unusual amino acids with heterocyclic structures.

Table 1: Properties of Stizolobate Synthase (EC 1.13.11.29)

| Property | Description |

| Accepted Name | stizolobate synthase |

| Systematic Name | 3,4-dihydroxy-L-phenylalanine:oxygen 4,5-oxidoreductase (recyclizing) |

| Enzyme Class | Oxidoreductase (EC 1.13.11) |

| Substrates | L-dopa, O₂ |

| Product | 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde |

| Cofactor | Zinc (Zn²⁺) |

| Source Organism | Stizolobium hassjoo (etiolated seedlings) |

| Data sourced from multiple references. qmul.ac.ukwikipedia.org |

Significance of Stizolobate in Biological Systems and Metabolic Pathways

The significance of Stizolobate lies in its role as a crucial intermediate in a specialized branch of the tyrosine metabolism pathway. wikipedia.orgkegg.jp Its formation is a key step that diverts L-DOPA, a metabolite also known for being a precursor to dopamine (B1211576) and melanins, into a distinct biosynthetic route. nih.gov

The biosynthesis begins when stizolobate synthase catalyzes the oxidative cleavage of the aromatic ring of L-DOPA between carbons 4 and 5. qmul.ac.ukebi.ac.uk This reaction forms the transient, open-ring product 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde. qmul.ac.ukebi.ac.uk This intermediate, which can be considered the acyclic form of Stizolobate, subsequently undergoes cyclization and further enzymatic steps. qmul.ac.uk The intermediate product undergoes ring closure and oxidation, with NAD(P)+ acting as an acceptor, to form stizolobic acid. qmul.ac.ukexpasy.org Another related compound, stizolobinic acid, is also formed in this pathway. pnas.orgwikipedia.org

These downstream compounds are believed to be involved in plant defense mechanisms. ontosight.ai More recent research using untargeted metabolomics has identified Stizolobate in other biological contexts. For instance, studies in the silkworm, Bombyx mori, showed that disruptions in a specific growth factor led to an accumulation of Stizolobate and its derivatives, which correlated with changes in cuticle structure and melanization. nih.gov Another study noted changes in Stizolobate levels in mice with acute liver injury following treatment with rhein (B1680588), suggesting its potential involvement in broader metabolic responses. nih.gov

Table 2: Metabolic Pathway Context of Stizolobate

| Pathway | Precursor | Key Enzyme | Intermediate Product | Final Products (in this branch) |

| Tyrosine Metabolism | L-Dopa | Stizolobate synthase | Stizolobate / 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde | Stizolobic acid, Stizolobinic acid |

| Data sourced from multiple references. qmul.ac.ukwikipedia.orgkegg.jp |

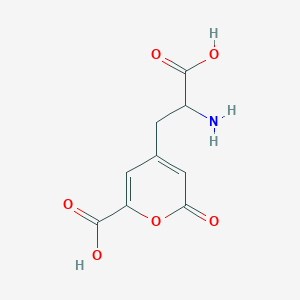

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-amino-2-carboxyethyl)-6-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZBVNZAEQASKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymatic Formation of Stizolobate

Stizolobate Synthase (EC 1.13.11.29): The Key Biosynthetic Enzyme

Stizolobate synthase, classified under EC number 1.13.11.29, is the principal enzyme responsible for the biosynthesis of stizolobate. wikipedia.orgexpasy.org It belongs to the oxidoreductase family, specifically the oxygenases that act on single donors with the incorporation of two atoms of oxygen. wikipedia.org The systematic name for this enzyme is 3,4-dihydroxy-L-phenylalanine:oxygen 4,5-oxidoreductase (recyclizing). wikipedia.orgqmul.ac.uk

Stizolobate synthase catalyzes the conversion of 3,4-dihydroxy-L-phenylalanine (L-DOPA) into stizolobate. ontosight.ai The reaction involves an oxidative process where molecular oxygen is incorporated into the aromatic ring of the L-DOPA substrate. wikipedia.orgontosight.ai This enzyme exhibits specificity for L-DOPA as its precursor. wikipedia.orgwikipedia.orgontosight.aiontosight.ai The catalytic action is an oxidative ring cleavage of the catechol ring of L-DOPA.

The enzymatic reaction catalyzed by stizolobate synthase yields 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde as its primary product. wikipedia.orgqmul.ac.uk The reaction is as follows:

3,4-dihydroxy-L-phenylalanine + O₂⇌ 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde wikipedia.org

This intermediate is a crucial precursor in the downstream metabolic pathway. qmul.ac.ukgenome.jpgenome.jp In some organisms, such as the silkworm Bombyx mori, an accumulation of 4-(L-alanin-3-yl)-2-hydroxy-cis has been observed, suggesting its role in metabolic processes beyond the direct formation of stizolobate. nih.gov

Stizolobate synthase requires zinc (Zn²⁺) as a cofactor for its catalytic activity. wikipedia.orgwikipedia.orgqmul.ac.ukgenome.jpgenome.jp Zinc is a common cofactor for many enzymes, including various oxidoreductases, and it plays a crucial role in the catalytic mechanism of stizolobate synthase. wikipedia.orgwikipedia.orgwikipedia.org

The gene encoding stizolobate synthase has been identified in various organisms. wikipedia.orgrhea-db.orgdoe.gov For instance, in Arabidopsis thaliana, the gene AT1G12300 is annotated as a stizolobate synthase. doe.gov The enzyme has been characterized as a monomeric protein. rhea-db.org Research on the L-DOPA dioxygenase from Amanita muscaria (AmDODA), which is involved in the biosynthesis of pigments, provides insights into related enzymes. acs.org While distinct, the study of such enzymes contributes to a broader understanding of the structural and functional characteristics of dioxygenases that act on L-DOPA. acs.org

Role of Essential Cofactors (Zinc)

Downstream Metabolism of Stizolobate

Following its synthesis, stizolobate serves as a precursor for other important non-proteinogenic amino acids.

The intermediate product of the stizolobate synthase reaction, 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, undergoes further transformation. qmul.ac.ukgenome.jpgenome.jp It can undergo ring closure and oxidation to form stizolobic acid. qmul.ac.ukgenome.jpgenome.jp This subsequent reaction requires NAD(P)⁺ as an acceptor. qmul.ac.ukgenome.jpgenome.jp An enzyme system extracted from etiolated seedlings of Stizolobium hassjoo (now Mucuna pruriens) has been shown to catalyze the conversion of L-DOPA into both stizolobinic acid and stizolobic acid. pnas.orgwikipedia.orgnih.gov These compounds are found in various plants and fungi, such as Amanita muscaria. researchgate.net

Integration within the Tyrosine Metabolic Network

Stizolobate biosynthesis is deeply integrated within the broader metabolic network of the amino acid tyrosine. The direct precursor for stizolobate is 3,4-dihydroxy-L-phenylalanine (L-DOPA), a critical intermediate derived from tyrosine. The metabolic cascade begins with the synthesis of tyrosine from the essential amino acid phenylalanine, a reaction catalyzed by phenylalanine hydroxylase. Tyrosine then serves as a branching point for numerous vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin (B1238610) pigments.

Within this complex network, the formation of stizolobate represents a specialized branch of L-DOPA metabolism. The key enzymatic step is catalyzed by stizolobate synthase (EC 1.13.11.29), an extradiol dioxygenase. This enzyme utilizes molecular oxygen to cleave the aromatic ring of L-DOPA between the 4th and 5th carbons (a 4,5-extradiol cleavage). This reaction yields a transient, unstable intermediate, 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde.

This intermediate subsequently undergoes a non-enzymatic or enzyme-assisted cyclization and an oxidation step, which requires the cofactor NAD(P)+, to form the stable heterocyclic amino acid, stizolobic acid. Therefore, the stizolobate synthesis pathway effectively diverts L-DOPA from other metabolic fates, such as catecholamine or melanin production, channeling it into the formation of these unique non-proteinogenic amino acids. This entire process is considered a component of the tyrosine metabolic pathway.

Distribution of Stizolobate Biosynthesis Across Biological Kingdoms

The biosynthesis of stizolobate and related compounds is not ubiquitous and has been identified in specific organisms across different biological kingdoms, highlighting distinct evolutionary pathways for L-DOPA metabolism.

Occurrence in Plant Species (e.g., Stizolobium hassjoo, Portulaca suffruticosa, Populus)

The most well-characterized source of stizolobate is the plant kingdom.

Stizolobium hassjoo : Etiolated seedlings of Stizolobium hassjoo (a synonym for Mucuna pruriens) are the classical source from which stizolobate synthase was first isolated and studied. In these plants, the enzyme efficiently converts L-DOPA into both stizolobinic acid and stizolobic acid. The compound is found in the sap and epicotyl tips of these seedlings.

Portulaca species : The genus Portulaca is also known for unique L-DOPA metabolic pathways. A protein identified as stizolobate synthase has been documented in Portulaca suffruticosa. Furthermore, related enzymes like DOPA-4,5-dioxygenase, which perform a similar ring-opening function on L-DOPA, are known to be active in the biosynthesis of betalain pigments in species like Portulaca grandiflora.

Populus (Poplar) : Proteomic studies in hybrid poplar have identified a protein annotated as stizolobate synthase. Poplar species possess a sophisticated phenylpropanoid metabolism that produces a wide array of secondary metabolites, and the presence of this enzyme suggests a potential, though less characterized, role for stizolobate or related compounds in these trees.

Table 1: Documented Presence of Stizolobate Synthase or Related Dioxygenases in Plants

Plant Species Enzyme/Compound Identified Key Finding Reference Stizolobium hassjoo (Mucuna pruriens) Stizolobate synthase, Stizolobic acid, Stizolobinic acid Original source for the isolation and characterization of the stizolobate biosynthetic pathway. [1, 5, 7] [1, 4, 5, 7] Portulaca suffruticosa Stizolobate synthase (protein) A protein with homology to stizolobate synthase has been identified in this species. Portulaca grandiflora DOPA 4,5-dioxygenase A related enzyme is involved in the biosynthesis of betalain pigments from L-DOPA. Populus sp. (Hybrid Poplar) Stizolobate synthase (annotated protein) Proteomic analysis detected a protein annotated as stizolobate synthase.

Identification in Fungal Systems (e.g., related DOPA dioxygenases in Amanita muscaria)

In the kingdom Fungi, the metabolism of L-DOPA takes a different, albeit related, path, particularly in the fly agaric mushroom, Amanita muscaria.

Amanita muscaria : This fungus is known for producing muscaflavin and betalain pigments, which are also derived from L-DOPA. The key enzyme, AmDODA, is a DOPA dioxygenase that exhibits dual cleavage activity. It can perform a 4,5-cleavage of L-DOPA to produce betalamic acid (a betalain precursor) and a 2,3-cleavage to yield muscaflavin. Interestingly, stizolobinic and stizolobic acids have also been detected in A. muscaria. However, studies on the recombinant AmDODA enzyme did not show significant production of these specific acids, leading to the hypothesis that a different, as-yet-uncharacterized enzyme may be responsible for their synthesis in this fungus.

Presence and Hypothetical Roles in Bacterial Metabolism

The presence of stizolobate biosynthesis in bacteria is currently more hypothetical than confirmed, based on genomic and computational analysis rather than direct biochemical evidence.

Hypothetical Pathways : While stizolobate synthase is primarily known as a plant enzyme, computational biology and knowledge graph frameworks have generated hypotheses about its relevance in bacteria. An AI-driven analysis of bacterial genomes identified an operon containing a gene annotated as stizolobate synthase, suggesting it may be functionally relevant in certain ecological niches, such as in root-dwelling bacteria. However, these findings are predictive and await experimental validation.

Related Bacterial Enzymes : Bacteria possess a vast and diverse metabolic toolkit. Some prokaryotic enzymes, such as the YgiD protein from Escherichia coli, have been shown to exhibit DOPA-extradiol-dioxygenase activity, similar to that of stizolobate synthase. The study of uncharacterized enzymes and biosynthetic gene clusters in bacteria is an active area of research, and it is plausible that stizolobate or similar metabolic pathways exist but have not yet been fully elucidated. The metabolic adaptability of bacteria like Staphylococcus aureus to various environmental conditions underscores the potential for discovering novel metabolic capabilities.

Table 2: List of Chemical Compounds Mentioned

Compound Name Chemical Formula Role/Context Stizolobate C9H9NO6 The primary subject compound; a non-proteinogenic amino acid. Stizolobic Acid C9H9NO6 A product of stizolobate synthase activity after cyclization and oxidation. [4, 5] Stizolobinic Acid C9H9NO6 An isomer of stizolobic acid, also produced in Stizolobium hassjoo. [4, 5] L-DOPA (3,4-dihydroxy-L-phenylalanine) C9H11NO4 Direct precursor for stizolobate biosynthesis. [2, 7] Tyrosine C9H11NO3 Precursor to L-DOPA and the head of the metabolic network. [26, 28] Phenylalanine C9H11NO2 Essential amino acid and precursor to tyrosine. 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde C9H11NO6 The direct, unstable product of L-DOPA cleavage by stizolobate synthase. [7, 10] Betalamic Acid C9H9NO5 A precursor to betalain pigments, formed by 4,5-cleavage of L-DOPA in fungi. Muscaflavin C9H9NO5 A pigment in Amanita muscaria formed by 2,3-cleavage of L-DOPA. [3, 6] Dopamine (B1211576) C8H11NO2 A catecholamine neurotransmitter derived from L-DOPA. Norepinephrine C8H11NO3 A catecholamine neurotransmitter derived from L-DOPA. Epinephrine C9H13NO3

Biological Functions and Physiological Impact of Stizolobate

Contribution to Plant Physiological Processes

Stizolobate and its associated biosynthetic pathways play a significant role in the secondary metabolism and development of various plant species. The enzyme responsible for its creation, stizolobate synthase, is a dioxygenase that catalyzes the conversion of L-DOPA into stizolobate. dcu.ie This process is a key step in the biosynthesis of several specialized compounds.

Research has identified stizolobate synthase activity as essential for producing secondary metabolites in plants such as Leucaena leucocephala and the velvet bean, Mucuna pruriens (also known by its synonym Stizolobium hassjoo). dcu.ienih.govgoogle.com These metabolites are often implicated in plant defense mechanisms against pathogens and insects. dcu.ie The enzyme is typically found in the etiolated seedlings of Stizolobium hassjoo, where it facilitates the production of stizolobinic acid and stizolobic acid, further downstream products in the tyrosine metabolism pathway. nih.govgenome.jpnih.govplos.org

Furthermore, the metabolic network involving stizolobate synthase has been linked to broader developmental processes. Homologs of enzymes found in the same putative operon as stizolobate synthase in some bacteria are implicated in plant development, with mutations leading to defects like diminished root and hypocotyl elongation. genome.jp In comparative transcriptomic studies of highbush blueberry, stizolobate synthase activity was identified as a significantly enriched gene ontology term, suggesting its involvement in regenerative processes. wikipedia.org The pathway is also connected to the biosynthesis of betalains (B12646263), a class of pigments that replace anthocyanins in many plants of the order Caryophyllales, highlighting its contribution to plant coloration. nih.govkegg.jp

Table 1: Key Components in the Stizolobate Biosynthetic Pathway

| Component | Type | Role | Reference |

|---|---|---|---|

| L-dopa | Substrate | The primary precursor molecule for stizolobate synthesis. | nih.govnih.govplos.org |

| Oxygen (O2) | Substrate | Acts as an oxidant in the enzymatic reaction. | plos.org |

| Stizolobate synthase (EC 1.13.11.29) | Enzyme | Catalyzes the conversion of L-DOPA to 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, the precursor to stizolobate. | dcu.ieplos.org |

| Zinc (Zn2+) | Cofactor | Required for the catalytic activity of stizolobate synthase. | plos.orgnih.gov |

| Stizolobic acid | Product | A downstream product formed from the intermediate of the stizolobate synthase reaction. | nih.govnih.gov |

Role in Insect Pigmentation and Cuticle Formation

In insects, the metabolic pathways involving amino acids are critical for processes like pigmentation and the formation of the cuticle. Research on the silkworm, Bombyx mori, has revealed a direct role for stizolobate in modulating these processes. uspto.gov Insect coloration, which is vital for camouflage, warning signals, and mate preference, relies heavily on the synthesis and deposition of pigments like melanin (B1238610). uspto.gov

A key precursor for melanin is L-Dopa. uspto.gov However, studies on Bombyx mori have shown that in certain genetic contexts, L-Dopa is heavily diverted away from the melanin synthesis pathway and is instead converted into stizolobate and its related compound, stizolobinate. uspto.gov This metabolic shift directly impacts the process of melanization, which is crucial for forming the characteristic spot patterns on the insect's body. The formation of these color patterns is a complex process involving not only pigment synthesis genes but also the correct expression and localization of cuticular proteins that form the structure of the epidermis. youtube.comnih.gov

The diversion of L-Dopa to produce stizolobate suggests a mechanism for regulating the availability of precursors for melanin, thereby controlling the intensity and location of pigmentation. This finding highlights stizolobate's role as a modulator in the intricate biochemical network that governs the development of an insect's external appearance and the structural integrity of its cuticle. uspto.gov

Interactions with Microbial Symbiosis and Host Environments

Microbial symbiosis, the long-term interaction between a microbe and a host, is a ubiquitous and fundamental aspect of biology, shaping the health and evolution of plants and animals. wikipedia.org These relationships rely on complex chemical communication and metabolic exchange between the partners. nih.govnih.gov The presence of the genetic machinery to produce stizolobate in various symbiotic bacteria suggests its potential role in mediating these interactions.

The enzyme stizolobate synthase (EC 1.13.11.29) has been identified in the genomes of several bacterial species known for their symbiotic lifestyles. dcu.iegenome.jp Notably, it is found in Rhizobium species, such as Rhizobium tropici and Rhizobium radiobacter. dcu.ieuspto.gov Rhizobia are famous for forming nitrogen-fixing nodules on the roots of leguminous plants, a classic example of mutualism. nih.gov The ability of these bacteria to synthesize stizolobate points to a possible function in establishing or maintaining this vital agricultural symbiosis, perhaps as a signaling molecule or a component of the metabolic interplay with the host plant.

Furthermore, stizolobate synthase is also present in bacteria that inhabit animal gut environments, such as Lacticaseibacillus paracasei. genome.jp The gut microbiota is a complex ecosystem where microbial metabolites are crucial for host physiology, including immune system regulation and nutrient processing. frontiersin.orgcloudfront.net While the specific function of stizolobate in the gut is not yet detailed, the production of specialized amino acids by gut microbes can influence host health. nih.gov The presence of stizolobate metabolism in these bacteria opens avenues for investigating its role in host-microbe communication within the gut environment. plos.orgclevelandclinic.org

Broader Implications in Natural Product Diversity and Chemical Ecology

Stizolobate is part of a larger family of non-protein amino acids that contribute significantly to the chemical diversity found in nature. These compounds are often not used for protein synthesis but instead serve specialized ecological roles. The biosynthesis of stizolobate from L-DOPA, a central molecule in many organisms, positions it as a key intermediate in pathways leading to a variety of natural products.

Its role as a precursor to pigments like betalains in plants and its involvement in modulating melanin pathways in insects demonstrates its importance in generating phenotypic diversity. nih.govuspto.gov The colors of plants and insects are critical for their interactions with the environment, influencing pollination, herbivory, and predation. The production of these pigments is a key aspect of chemical ecology.

The discovery of stizolobate synthase and its products in plants, fungi, and bacteria suggests a widespread, yet specialized, metabolic capability. dcu.iegenome.jpnih.gov In plants, these compounds are often associated with defense against herbivores and pathogens. dcu.ie In microbial interactions, such metabolites can act as signals or competitive agents. nih.gov Therefore, stizolobate and its derivatives are important components of the chemical arsenal (B13267) that organisms use to navigate their ecological niches, contributing to the vast diversity of natural products and shaping the complex web of interactions between species.

Table 2: Documented Occurrence and Function of Stizolobate Biosynthesis

| Organism/Group | Biological System | Observed/Inferred Role of Stizolobate Pathway | Reference |

|---|---|---|---|

| Mucuna pruriens (Velvet Bean) | Plant | Production of secondary metabolites (stizolobic acid); potential plant defense. | dcu.iegoogle.com |

| Bombyx mori (Silkworm) | Insect | Modulation of melanin pathway; regulation of pigmentation and cuticle formation. | uspto.gov |

| Caryophyllales Order Plants | Plant | Precursor for the biosynthesis of betalain pigments. | nih.govkegg.jp |

| Rhizobium species | Bacteria (Symbiont) | Metabolic capability present; potential role in plant-microbe symbiosis. | dcu.ieuspto.gov |

| Lacticaseibacillus paracasei | Bacteria (Gut Microbe) | Metabolic capability present; potential role in host-microbe interactions. | genome.jp |

| Hybrid Poplar | Plant | Enzyme identified in proteomic studies, suggesting a role in general metabolism. | cloudfront.net |

Enzymological Characterization and Structural Insights into Stizolobate Biosynthesis

Advanced Enzymatic Studies of Stizolobate Synthase

Stizolobate synthase is a key enzyme in the biosynthesis of stizolobate, an amino acid found in certain plants. Understanding its enzymatic properties and structure is crucial for elucidating its mechanism and potential applications.

The study of enzyme kinetics provides insight into the rates of enzyme-catalyzed reactions and the factors that influence them. numberanalytics.com Key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are used to characterize the kinetic properties of enzymes. numberanalytics.com The thermodynamics of the reaction, particularly the Gibbs free energy change (ΔG), determine the spontaneity and equilibrium of the reaction. numberanalytics.com The relationship between enzyme kinetics and thermodynamics is fundamental to understanding how enzymes function. numberanalytics.com

For enzyme-catalyzed reactions, the net rate and direction are influenced by the thermodynamic driving force, which is the change in Gibbs free energy (ΔrG'). plos.org This driving force is dependent on the concentrations of substrates and products. plos.org The efficiency of an enzyme can be influenced by both its kinetic parameters and the thermodynamic favorability of the reaction it catalyzes. d-nb.info Mathematical models that incorporate thermodynamic constraints on kinetic parameters are valuable for understanding the regulation of complex enzyme systems. nih.gov

Table 1: Conceptual Kinetic and Thermodynamic Parameters in Enzyme Reactions

| Parameter | Description | Relevance |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. numberanalytics.com | A low Km value indicates a high affinity of the enzyme for its substrate, meaning the reaction can approach Vmax at lower substrate concentrations. |

| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. numberanalytics.com | Vmax is directly proportional to the enzyme concentration and reflects the catalytic efficiency of the enzyme. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is fully saturated with substrate. | Represents the catalytic activity of the enzyme under saturating substrate conditions. |

| kcat/Km | The catalytic efficiency of an enzyme. It reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. osti.gov | A high kcat/Km value indicates a highly efficient enzyme. |

| ΔG (Gibbs Free Energy Change) | The measure of the energy available to do work in a system. It determines the spontaneity of a reaction. numberanalytics.com | A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction that requires energy input. |

| ΔH (Enthalpy Change) | The heat absorbed or released during a reaction at constant pressure. numberanalytics.com | Contributes to the overall Gibbs free energy change. |

| ΔS (Entropy Change) | The measure of the change in disorder or randomness in a system during a reaction. numberanalytics.com | Contributes to the overall Gibbs free energy change. |

This table presents conceptual parameters relevant to enzyme kinetics and thermodynamics. Specific values for stizolobate synthase are not currently available in the public domain.

Site-directed mutagenesis is a powerful technique used to investigate the functional roles of specific amino acid residues within an enzyme. nih.gov By systematically replacing amino acids, researchers can identify those critical for substrate binding, catalysis, and maintaining the enzyme's three-dimensional structure. nih.govnih.gov This method has been instrumental in elucidating the function of active site residues in various enzymes. nih.govnih.gov

In many enzymes, a few key residues in the active site are directly involved in the chemical reaction. wikipedia.org For instance, in chitinases, conserved acidic amino acid residues have been identified as crucial for catalytic activity. nih.gov Mutating these residues can lead to a loss of activity or even alter the optimal pH for the enzyme's function. nih.gov Similarly, in other enzymes, mutations in the active site can affect substrate specificity and product distribution. mdpi.com The identification of these functional residues provides valuable insights into the enzyme's catalytic mechanism. nih.govmdpi.com The analysis of mutations can reveal interconnected networks of residues within the active site that cooperate to achieve catalysis. elifesciences.org

Kinetic Parameters and Reaction Thermodynamics

Structural Biology of Stizolobate Synthase

The three-dimensional structure of an enzyme is paramount to its function. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal in determining these structures at atomic or near-atomic resolution. jeolusa.comcreative-biostructure.com

X-ray crystallography has historically been the dominant method in structural biology for determining high-resolution structures of macromolecules. jeolusa.comcreative-biostructure.com This technique requires the protein to be in a crystallized form, which can be a significant challenge for many proteins. jeolusa.com When a crystal is exposed to an X-ray beam, it diffracts the X-rays, producing a pattern that can be used to calculate the electron density and thus the atomic structure of the molecule. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large, flexible, or difficult-to-crystallize complexes. jeolusa.comnih.gov In cryo-EM, samples are flash-frozen in their near-native state, and a high-energy electron beam is used to generate 2D projection images from which a 3D structure can be computationally reconstructed. jeolusa.com Both techniques are complementary and can be used in an integrated approach to gain comprehensive structural insights. jeolusa.comnih.gov For instance, a low-resolution cryo-EM map of a large complex can be combined with high-resolution X-ray structures of its individual components. nih.gov A technique called MicroED, a form of electron crystallography, can determine high-resolution structures from very small three-dimensional crystals. elifesciences.org

The active site is the region of an enzyme where substrate molecules bind and the chemical reaction occurs. wikipedia.org It is typically a pocket or groove on the enzyme's surface composed of specific amino acid residues that form the binding site and the catalytic site. wikipedia.org The structure of the active site determines the enzyme's specificity for its substrate. wikipedia.org

The binding of a substrate to the active site is a dynamic process that can involve conformational changes in the enzyme. wikipedia.orgbiorxiv.org This "induced fit" can optimize the positioning of the substrate for catalysis. wikipedia.org Molecular dynamics simulations can provide insights into the structural rearrangements and interactions that occur during substrate binding. osti.gov The dynamics of the enzyme, even in regions remote from the active site, can play a crucial role in substrate binding and cooperativity, a phenomenon known as dynamic allostery. biorxiv.orgelifesciences.org Understanding the architecture of the active site and the dynamics of substrate binding is essential for explaining the enzyme's catalytic mechanism and for designing inhibitors or engineering enzymes with new functionalities. osti.govnih.gov

Stizolobate synthase is a type of extradiol dioxygenase. Comparative structural analysis with other members of this family can reveal conserved structural features and key differences that account for their varied substrate specificities and catalytic mechanisms. Extradiol dioxygenases are typically non-heme iron(II)-dependent enzymes that catalyze the cleavage of aromatic rings. nih.govnih.gov

Structural studies of other extradiol dioxygenases, such as 4,5-DOPA dioxygenase from Beta vulgaris (BvDOD), show a conserved structural fold. nih.gov The active site commonly features a 2-His-1-carboxylate facial triad (B1167595) that coordinates the catalytic iron ion. nih.govnih.gov In BvDOD, residues His15, His53, and His229 are the Fe-ligands. nih.gov Mutational analyses of these enzymes have identified other conserved residues in the active site that are essential for catalysis and proper substrate positioning. nih.govnih.gov For example, in the extradiol dioxygenase LapB, a hydrogen-bonding network involving His-248 and Tyr-257 is crucial for deprotonating the substrate. nih.gov Comparing the active site architecture of stizolobate synthase with these related enzymes can provide hypotheses about its own catalytic mechanism and the residues involved. Phylogenetic analysis of amino acid sequences can further illuminate the evolutionary relationships between different extradiol dioxygenases. acs.org

Chemical Synthesis and Analog Development of Stizolobate and Derivatives

Total Synthesis Approaches for Stizolobate and its Metabolites

The total synthesis of natural products is a fundamental endeavor in organic chemistry that enables access to complex molecules from simple, commercially available starting materials. nih.gov While specific literature detailing a multi-step total synthesis of stizolobate is not extensively documented, likely due to its direct biosynthetic origin from L-DOPA, synthetic routes can be conceived based on established chemical principles. The biosynthesis of stizolobate serves as a blueprint, involving the oxidative cleavage and recyclization of the catechol ring of 3,4-dihydroxy-L-phenylalanine (L-DOPA). ontosight.aiwikipedia.org

A plausible synthetic approach would mimic this transformation. The synthesis would likely commence with a protected form of L-DOPA. The key step would be the oxidative cleavage of the catechol ring, a reaction that can be achieved using various reagents in organic synthesis, followed by an intramolecular cyclization to form the dihydropyrone-like core of stizolobate.

The synthesis of related metabolites, such as stizolobinic acid and stizolobic acid, which are also formed from dihydroxyphenylalanine in plants, would follow similar logic. pnas.org These efforts are crucial for confirming the structures of isolated natural products and for providing sufficient material for biological testing when isolation from natural sources is impractical. The total synthesis of various other complex secondary metabolites has been widely reported, providing a toolbox of reactions that could be applied to stizolobate and its derivatives. semanticscholar.orgmdpi.com

Chemoenzymatic Synthesis Strategies Utilizing Stizolobate Synthase

Chemoenzymatic synthesis merges the versatility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov This approach is particularly powerful for producing complex chiral molecules like amino acids and their derivatives. rsc.org The key enzyme in the biosynthesis of stizolobate is stizolobate synthase (EC 1.13.11.29), an oxidoreductase that catalyzes the conversion of L-DOPA and molecular oxygen into 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, the immediate precursor to stizolobate. ontosight.aiwikipedia.org

A chemoenzymatic strategy leverages this specific enzyme. The process would involve using stizolobate synthase as a biocatalyst to act on L-DOPA or chemically synthesized L-DOPA analogs. This method allows for the creation of the stizolobate core structure with the correct stereochemistry, a feature that is often challenging to control through purely chemical methods. One-pot, multi-enzyme systems can further streamline the synthesis of complex molecules without the need to isolate intermediates. nih.gov The development of such enzymatic and chemoenzymatic routes is a significant area of research for producing valuable chemicals and pharmaceutical precursors. ontosight.ainih.govchemrxiv.org

| Component | Description |

| Substrate | 3,4-dihydroxy-L-phenylalanine (L-DOPA) |

| Enzyme | Stizolobate synthase (EC 1.13.11.29) |

| Cofactor | Zinc wikipedia.org |

| Reaction Type | Oxygenase; oxidative cleavage and recyclization ontosight.aiwikipedia.org |

| Product | 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde |

Table 1: Key components of the chemoenzymatic synthesis of the stizolobate precursor.

Design and Synthesis of Stizolobate Analogs and Derivatives

The design and synthesis of analogs are central to medicinal chemistry and chemical biology, aiming to create new molecules with improved activity, selectivity, or other valuable properties. drugdesign.org By systematically modifying the structure of a lead compound, researchers can probe its interaction with biological targets. oncodesign-services.comnih.gov For stizolobate, analog design would focus on modifying its key structural features.

Potential modifications could include:

Altering the Catechol-Derived Ring: The heterocyclic ring of stizolobate could be modified by changing its size, heteroatoms, or substitution pattern to investigate the importance of this moiety for biological activity.

Modifying the Amino Acid Side Chain: The alanine (B10760859) portion of stizolobate could be replaced with other natural or unnatural amino acids to explore the impact of the side chain's size, charge, and hydrophobicity.

Introducing Substituents: Functional groups could be added to various positions on the stizolobate scaffold to enhance binding affinity or to serve as handles for attaching reporter tags like fluorophores.

The synthesis of these analogs would require multi-step chemical routes, often drawing from the methodologies developed for the total synthesis of the parent natural product. These synthetic efforts provide a library of related compounds essential for systematic biological evaluation.

| Analog Type | Rationale for Synthesis | Potential Synthetic Strategy |

| Ring-Modified Analogs | To probe the importance of the heterocyclic core for biological activity. | Synthesis starting from modified catechol or phenol (B47542) precursors. |

| Side-Chain Varied Analogs | To determine the role of the amino acid moiety in target recognition. | Coupling of the heterocyclic core with various amino acid synthons. |

| Substituted Derivatives | To map binding interactions and develop probes or more potent inhibitors. | Late-stage functionalization of the stizolobate scaffold or building from substituted precursors. |

Table 2: Design and rationale for the synthesis of stizolobate analogs.

Analytical and Computational Methodologies in Stizolobate Research

Advanced Analytical Techniques for Stizolobate Quantification and Metabolite Profiling

Precise and sensitive analytical methods are crucial for identifying and quantifying stizolobate and its related metabolites in complex biological matrices.

High-Resolution Mass Spectrometry-Based Metabolomics

High-resolution mass spectrometry (HRMS) is a cornerstone of metabolomics, offering the high mass accuracy and resolving power necessary to distinguish between numerous metabolites in a biological sample. nih.govwaters.com This data-driven approach allows for the large-scale detection and quantification of small molecules like stizolobate. nih.gov Untargeted metabolomics using liquid chromatography-high resolution mass spectrometry (LC-HRMS) is particularly powerful for screening metabolites with high throughput, sensitivity, and specificity. animbiosci.orgplos.org This technique has been successfully applied to analyze complex biological samples and identify a vast number of metabolites. animbiosci.orgnih.gov The high resolution of modern instruments can even resolve fine isotopic patterns, which aids in determining elemental compositions and increases confidence in the identification of unknown compounds. waters.com

In the context of stizolobate research, HRMS-based metabolomics can be used to:

Identify and quantify stizolobate in various tissues and biofluids.

Profile related metabolites in the stizolobate biosynthetic and degradation pathways.

Compare metabolomic profiles under different physiological or experimental conditions to understand the regulation of stizolobate metabolism.

The data generated from these experiments is vast and complex, often requiring advanced statistical and bioinformatic tools for interpretation. nih.govanimbiosci.org

Advanced Chromatographic Separations (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique widely used in the analysis of pharmaceutical and biological compounds. onyxipca.compharmtech.com It is often coupled with various detectors, including mass spectrometers, to achieve highly specific and quantitative analysis. sysrevpharm.org The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector settings to achieve accurate and reliable results. onyxipca.com

For the analysis of stizolobate, HPLC methods are essential for:

Separating stizolobate from other closely related compounds and matrix components. mdpi.com

Quantifying stizolobate concentrations in samples. slideshare.netijper.org

Isolating stizolobate for further structural characterization. mdpi.com

The choice of stationary and mobile phases is critical for achieving good separation. onyxipca.comresearchgate.net For instance, reversed-phase HPLC using a C18 column is a common approach for separating a wide range of analytes. ijper.org Method validation, including linearity, precision, and accuracy, is crucial to ensure the reliability of the quantitative data obtained. ijper.orgresearchgate.netchromatographyonline.com

Table 1: Key Parameters in HPLC Method Development for Stizolobate Analysis

| Parameter | Description | Common Choices & Considerations |

| Stationary Phase (Column) | The solid support that interacts with the analytes. | C18, C8, Phenyl, Cyano. The choice depends on the polarity of stizolobate and its metabolites. onyxipca.compharmtech.com |

| Mobile Phase | The solvent that carries the sample through the column. | Mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol. The pH and composition are optimized for best separation. onyxipca.comresearchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5-2.0 mL/min. Affects analysis time and resolution. rasayanjournal.co.in |

| Detection | The method used to detect the analytes as they elute from the column. | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). ijper.orgchromatographyonline.com |

| Temperature | The temperature of the column during separation. | Affects viscosity of the mobile phase and retention times. onyxipca.com |

Computational Approaches for Stizolobate Biosynthesis and Function

Computational biology and bioinformatics offer powerful tools to predict and analyze the complex biological processes involving stizolobate. nih.gov These in silico methods complement experimental approaches by providing insights into metabolic pathways and molecular interactions. nih.gov

In Silico Pathway Prediction and Network Analysis

Computational tools can be used to predict the biosynthetic pathway of stizolobate by leveraging information from genomic and metabolomic data. nih.govnih.gov Retrosynthesis algorithms, for example, can identify potential enzymatic reactions that could lead to the formation of a target molecule like stizolobate. nih.gov Web-based servers like PathPred can predict plausible enzyme-catalyzed reaction pathways from a query compound. genome.jp

Once a pathway is proposed, network analysis can be used to understand its integration within the broader metabolic network of the organism. nih.govunivie.ac.at This involves constructing and analyzing protein-protein interaction (PPI) networks and gene co-expression networks to identify key enzymes and regulatory elements. nih.govmdpi.com These analyses can reveal how the expression of genes involved in stizolobate biosynthesis is coordinated and how the pathway is regulated. nih.gov

Table 2: Computational Tools for Pathway Prediction and Network Analysis

| Tool/Approach | Application in Stizolobate Research | Key Features |

| Retrosynthesis Algorithms (e.g., BioRetro) | Predict potential biosynthetic routes to stizolobate. nih.gov | Utilizes known biochemical reactions to work backward from the target molecule. nih.govnih.gov |

| Pathway Prediction Servers (e.g., PathPred) | Identify plausible enzymatic reactions and pathways involving stizolobate. genome.jp | Uses information on reaction patterns and chemical structure alignments. genome.jp |

| Metabolic Network Reconstruction | Build a model of the metabolic network that includes stizolobate biosynthesis. | Integrates genomic, transcriptomic, and metabolomic data. univie.ac.at |

| Gene Co-expression Network Analysis (e.g., WGCNA) | Identify modules of co-expressed genes related to stizolobate metabolism. nih.gov | Groups genes with similar expression patterns across different conditions. nih.gov |

| Protein-Protein Interaction (PPI) Network Analysis | Uncover interactions between enzymes in the stizolobate pathway and other proteins. mdpi.com | Identifies hub proteins and functional modules within the network. mdpi.com |

Molecular Modeling and Docking Studies for Enzyme-Ligand Interactions

Molecular modeling and docking are computational techniques used to predict the three-dimensional structure of proteins and how they interact with small molecules (ligands) like stizolobate or its precursors. mdpi.comwikipedia.org These methods are invaluable for understanding the catalytic mechanisms of enzymes involved in stizolobate biosynthesis and for identifying potential inhibitors. rsc.org

Homology modeling can be used to build a 3D model of an enzyme if its amino acid sequence is known but its crystal structure has not been determined. nih.govuni-halle.de This model can then be used for molecular docking studies, which predict the preferred binding orientation of a ligand to the enzyme's active site. wikipedia.orgnih.govigem.org The results of docking studies can provide insights into the specific amino acid residues that are important for substrate binding and catalysis. uni-halle.deigem.org Molecular dynamics simulations can further refine these models by simulating the movement of the enzyme and ligand over time, providing a more dynamic picture of the interaction. rsc.orgnih.gov

Emerging Research Frontiers and Biotechnological Applications of Stizolobate

Elucidation of Novel Biological Activities and Molecular Targets of Stizolobate

Stizolobate is a metabolite in the tyrosine metabolism pathway, produced from L-DOPA through the action of the enzyme stizolobate synthase. wikipedia.orggenome.jp While its precise physiological roles are still under active investigation, recent metabolomic studies have begun to shed light on its potential biological activities by correlating its presence with various physiological and pathological states. These studies suggest that stizolobate may be involved in metabolic regulation, stress responses, and developmental processes.

Detailed research findings from various metabolomic analyses have detected changes in stizolobate levels in different biological contexts, hinting at its potential activities. For instance, in a study on D-GalN/LPS-induced acute liver injury in mice, stizolobate was identified as one of the fecal metabolites that were significantly up-regulated in a group treated with rhein (B1680588), an anti-inflammatory compound. nih.gov In research on the genetic deletion of BmIDGF in silkworms (Bombyx mori), which resulted in decreased melanin (B1238610) pigmentation, metabolites downstream of L-Dopa, leading to the formation of O-Stizolobate, were found in higher abundance in the mutants compared to the wild type. nih.gov This suggests a potential role for stizolobate in pathways related to pigmentation and phenylalanine metabolism. nih.gov Furthermore, a study investigating metabolic dysregulation in the skeletal muscle of obese mice also identified stizolobate as a relevant metabolite. biorxiv.org The activity of stizolobate synthase has also been noted in transcriptome analyses of highbush blueberry, linking the pathway to plant regeneration processes. nih.gov

Despite these observations, the specific molecular targets of stizolobate remain largely uncharacterized. The compound's discovery in diverse biological systems—from plants to insects and mammals—points towards a conserved or fundamental role that is yet to be fully understood. nih.govnih.govbiorxiv.orgpnas.org The current data provides a foundation for future research aimed at identifying specific protein receptors or signaling pathways that are directly modulated by stizolobate, which will be crucial for uncovering its definitive biological functions.

Table 1: Observed Biological Contexts of Stizolobate from Metabolomic Studies

| Research Area | Organism/Model | Observation | Potential Implication | Reference(s) |

|---|---|---|---|---|

| Pharmacology | Mouse model of acute liver injury | Upregulation of fecal stizolobate after rhein treatment. | Biomarker for the therapeutic effects of rhein; involvement in gut microbiome-host metabolic axis. | nih.gov |

| Insect Physiology | Bombyx mori (silkworm) | Increased abundance in mutants with altered melanin synthesis. | Role in the tyrosine and phenylalanine metabolism pathways related to pigmentation. | nih.gov |

| Metabolic Disease | Obese (ob/ob) mice | Identified as a key metabolite in skeletal muscle during starvation. | Involvement in metabolic dysregulation associated with obesity. | biorxiv.org |

| Plant Science | Vaccinium corymbosum (blueberry) | Detection of stizolobate synthase activity during shoot regeneration. | Role in plant development and regeneration signaling pathways. | nih.gov |

Biosynthetic Engineering for Enhanced Stizolobate Production

Metabolic engineering offers a promising avenue for the large-scale production of valuable compounds like stizolobate. wikipedia.org The core of this approach involves optimizing genetic and regulatory processes within a host organism, such as E. coli or yeast, to enhance the output of a specific metabolite. wikipedia.org While dedicated studies on enhancing stizolobate production are still nascent, established metabolic engineering strategies can be applied.

The biosynthesis of stizolobate hinges on a single key enzyme, stizolobate synthase (EC 1.13.11.29), which converts L-DOPA into an intermediate that leads to stizolobate. wikipedia.orggenome.jp Therefore, a primary strategy for enhancing production would be the heterologous expression of the gene encoding stizolobate synthase, originally isolated from plants like Stizolobium hassjoo, in a suitable microbial host. pnas.orgwikipedia.orggenome.jp

Key strategies for engineering a microbial host for stizolobate production include:

Overexpression of the Rate-Limiting Enzyme : Introducing and overexpressing the gene for stizolobate synthase would be the first and most critical step. This would create the necessary catalytic activity to divert the precursor towards stizolobate. wikipedia.org

Enhancing Precursor Supply : The production of stizolobate is dependent on the availability of its direct precursor, L-DOPA. Engineering the host organism to increase its endogenous production of L-DOPA from central metabolites like glucose would be essential for achieving high yields.

Enzyme Engineering : The catalytic efficiency of stizolobate synthase itself could be improved through directed evolution or protein engineering techniques. This could lead to an enzyme with a higher turnover rate or better stability within the industrial fermentation environment. wikipedia.org

Successful implementation of these strategies could transform microbial cells into efficient bio-factories for the sustainable and cost-effective production of stizolobate, enabling further research and potential commercial applications.

Enzymatic Biocatalysis Applications of Stizolobate Synthase

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high specificity and mild reaction conditions. youtube.com Stizolobate synthase (EC 1.13.11.29) presents significant potential as a specialized biocatalyst due to its unique catalytic function. google.comdcu.ie

Stizolobate synthase is an oxidoreductase, specifically a dioxygenase, that catalyzes the oxidative ring cleavage of 3,4-dihydroxy-L-phenylalanine (L-DOPA). wikipedia.orgwikipedia.org This reaction involves the incorporation of both atoms of molecular oxygen into the aromatic ring of L-DOPA, leading to the formation of 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde. wikipedia.orggenome.jp This intermediate then undergoes subsequent cyclization and oxidation to form stizolobic acid. genome.jpgenome.jp

The enzyme's ability to perform a highly specific 4,5-extradiol ring cleavage of a catechol-containing substrate is of significant interest for synthetic chemistry. wikipedia.orggenome.jp Potential biocatalytic applications include:

Synthesis of Novel Chemicals : The unique product of the stizolobate synthase reaction can serve as a chiral building block for the synthesis of complex molecules and specialty chemicals that are difficult to produce through traditional chemical methods.

Pharmaceutical Intermediate Production : As a derivative of L-DOPA, a crucial drug for Parkinson's disease, stizolobate and its related compounds produced by the enzyme could be explored as precursors for novel pharmacologically active agents. ontosight.ai

Bioremediation : Dioxygenases are known for their role in the degradation of aromatic compounds. While not its native function, engineered versions of stizolobate synthase could potentially be developed to target and break down specific aromatic pollutants.

The primary challenge in harnessing stizolobate synthase for biocatalysis is the need for its efficient recombinant production and immobilization to ensure stability and reusability. youtube.com Further characterization of its substrate scope beyond L-DOPA will also be critical to expanding its utility as a versatile biocatalytic tool.

Table 2: Characteristics of Stizolobate Synthase (EC 1.13.11.29)

| Property | Description | Reference(s) |

|---|---|---|

| EC Number | 1.13.11.29 | wikipedia.org |

| Systematic Name | 3,4-dihydroxy-L-phenylalanine:oxygen 4,5-oxidoreductase (recyclizing) | wikipedia.orggenome.jp |

| Enzyme Class | Oxidoreductase (Dioxygenase) | wikipedia.orgdcu.ie |

| Substrates | 3,4-dihydroxy-L-phenylalanine (L-DOPA), O₂ | wikipedia.orgwikipedia.org |

| Product | 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde | wikipedia.org |

| Cofactor | Zinc (Zn²⁺) | wikipedia.orggenome.jp |

| Natural Source | Etiolated seedlings of Stizolobium hassjoo | pnas.orggenome.jp |

Future Directions in Stizolobate-Related Chemical Biology and Metabolic Engineering

The study of stizolobate is a rapidly evolving field with significant potential for discovery and innovation. Future research will likely focus on bridging the gaps in our understanding of its fundamental biology and translating this knowledge into practical applications through chemical biology and metabolic engineering.

Future Directions in Chemical Biology: The field of chemical biology uses chemical tools to study and manipulate biological systems. wikipedia.org A major future direction for stizolobate research is the development of chemical probes to elucidate its function. nih.govrsc.org This could involve:

Probe Synthesis : Synthesizing stizolobate analogs that are tagged with fluorescent reporters or affinity labels. These probes would enable researchers to visualize the localization of stizolobate within cells and to identify its binding partners through pull-down assays and proteomic analysis.

Target Identification : Using these probes to definitively identify the molecular targets of stizolobate. Discovering whether stizolobate interacts with specific enzymes, receptors, or transcription factors will be a critical step in understanding its mechanism of action and its role in the biological processes observed in metabolomic studies. nih.govnih.govbiorxiv.org

Inhibitor Development : Creating structural analogs of stizolobate that can act as competitive inhibitors. Such molecules would be invaluable tools for probing the physiological consequences of blocking stizolobate-mediated pathways.

Future Directions in Metabolic Engineering: Building upon the foundational strategies outlined previously, the future of metabolic engineering for stizolobate will involve more sophisticated approaches:

Pathway Optimization and Modeling : Developing detailed mathematical models of the engineered metabolic network to predict bottlenecks and guide further optimization. wikipedia.org This includes fine-tuning the expression levels of stizolobate synthase and related pathway enzymes to balance metabolic flux and maintain cell viability.

Directed Evolution of Stizolobate Synthase : Employing directed evolution to create mutant versions of stizolobate synthase with improved characteristics, such as higher catalytic activity, altered substrate specificity to accept other catechol-containing molecules, or enhanced stability under industrial conditions.

Creation of Novel Biosynthetic Pathways : Combining stizolobate synthase with other enzymes from different metabolic pathways to create entirely new routes for the production of high-value, complex molecules. This could lead to the synthesis of novel pharmaceuticals, agrochemicals, or biopolymers derived from the unique scaffold provided by the stizolobate synthase product.

By integrating these advanced chemical biology and metabolic engineering approaches, the scientific community can unlock the full potential of stizolobate, from a curious plant metabolite to a valuable compound with wide-ranging applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Stizolobate synthase activity in plant extracts?

- Methodological Answer : Stizolobate synthase (EC 1.3.11.29) activity can be assayed via spectrophotometric monitoring of substrate conversion (e.g., 3,4-dihydroxyphenylalanine to stizolobate) at specific wavelengths. Include controls for non-enzymatic oxidation. Purify enzyme extracts using ammonium sulfate precipitation and ion-exchange chromatography, and validate purity via SDS-PAGE. Note that Zn²⁺ is a critical cofactor, and enzyme instability in air necessitates anaerobic conditions during extraction .

Q. What are the optimal pH and cofactor conditions for Stizolobate synthase activity?

- Methodological Answer : Stizolobate synthase from Stizolobium hassjoo seedlings exhibits peak activity at pH 7.4–7.6 . Use buffered systems (e.g., Tris-HCl or phosphate) to maintain pH stability. Supplement assays with 1–2 mM Zn²⁺, as the enzyme is Zn²⁺-dependent. Pre-treat extracts with chelating agents (e.g., EDTA) to confirm metal ion specificity. Thiol-binding inhibitors (e.g., iodoacetamide) can be used to test cysteine residues’ roles in catalysis .

Q. How can researchers ensure the purity of Stizolobate-related compounds during synthesis or extraction?

- Methodological Answer : Combine chromatographic techniques (HPLC, TLC) with spectroscopic validation (NMR, mass spectrometry). For novel compounds, provide elemental analysis and compare retention times to known standards. For known compounds, cross-reference data with prior literature (e.g., Achromobacter Fe²⁺-dependent enzymes) to confirm identity .

Advanced Research Questions

Q. How can contradictions in reported metal ion dependencies of Stizolobate synthase be resolved?

- Methodological Answer : Divergent findings (e.g., Zn²⁺ vs. Fe²⁺ requirements across species) may arise from differences in enzyme isoforms or extraction protocols. Design comparative studies using standardized buffers and metal-depleted growth media. Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify endogenous metal ions in enzyme preparations. Cross-validate results with site-directed mutagenesis targeting metal-binding residues .

Q. What experimental designs are suitable for probing the structural determinants of Stizolobate synthase’s substrate specificity?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve the enzyme’s active site. Pair structural data with kinetic assays using substrate analogs (e.g., methylated or fluorinated derivatives). Molecular dynamics simulations can model substrate-enzyme interactions. Apply the PICOT framework (Population: enzyme variants; Intervention: substrate modifications; Comparison: wild-type activity; Outcome: kinetic parameters; Time: reaction progress curves) to structure the study .

Q. How should researchers address discrepancies in kinetic data for Stizolobate synthase under varying oxygen concentrations?

- Methodological Answer : Stizolobate synthase is oxygen-sensitive, leading to variability in aerobic vs. anaerobic assays. Use controlled atmosphere chambers or gloveboxes for oxygen-free experiments. Compare initial velocity measurements under strictly defined O₂ levels. Apply nonlinear regression to kinetic data to distinguish between oxygen-dependent inactivation and substrate inhibition effects .

Q. What strategies can elucidate the mechanistic role of Zn²⁺ in Stizolobate synthase catalysis?

- Methodological Answer : Employ extended X-ray absorption fine structure (EXAFS) spectroscopy to characterize Zn²⁺ coordination geometry. Use stopped-flow kinetics to monitor metal ion binding during catalysis. Compare activity in apoenzyme (metal-free) vs. reconstituted enzyme preparations. Incorporate isotopic labeling (e.g., ⁶⁷Zn NMR) to track metal mobility .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in Stizolobate-related studies?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document experimental conditions in detail (e.g., buffer composition, temperature, and metal ion concentrations). Deposit raw kinetic data and spectra in repositories like Zenodo. Use version control for protocols and share code for computational analyses .

Q. What statistical approaches are appropriate for analyzing contradictory enzyme kinetics datasets?

- Methodological Answer : Apply mixed-effects models to account for variability across experimental replicates. Use Bayesian inference to quantify uncertainty in parameter estimates (e.g., Kₘ, Vₘₐₓ). Perform sensitivity analyses to identify outliers or systematic errors. Cross-validate findings with orthogonal assays (e.g., isothermal titration calorimetry for binding constants) .

Tables for Key Findings

| Property | Stizolobate Synthase (Plant) | Bacterial Homologs |

|---|---|---|

| Optimal pH | 7.4–7.6 | 7.8–8.2 (e.g., Achromobacter) |

| Metal Ion Requirement | Zn²⁺ | Fe²⁺ |

| Inhibitors | Thiol-binding compounds | Cyanide, azide |

| Stability | Air-sensitive | Oxygen-tolerant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.